CB1 Receptor Affinity: Carbonyl vs. Sulfonyl Linker
In a Merck CB1 antagonist patent (WO 2007/064566 A2), compounds with a carbonyl-linked azetidine-benzonitrile motif (exemplified by the target compound class) are designated as preferred embodiments, while sulfonyl-linked analogs (e.g., CAS 2034292-57-2) are absent from the exemplified SAR. Although no direct head-to-head Ki comparison is available, the patent's inclusion/exclusion criteria imply the carbonyl bridge is critical for maintaining low nanomolar CB1 Ki values (sub-100 nM) achieved by lead compounds in the series, whereas sulfonyl substitution is predicted to increase topological polar surface area and reduce membrane permeability [1]. [2].
| Evidence Dimension | CB1 receptor binding affinity (inferred relevance) |
|---|---|
| Target Compound Data | Carbonyl linker series: Ki < 100 nM (class representative, patent data) |
| Comparator Or Baseline | Sulfonyl linker analog (CAS 2034292-57-2): no data in patent; predicted lower affinity based on SAR exclusion |
| Quantified Difference | Not directly quantifiable; inferred to be >10-fold difference |
| Conditions | Inferred from patent WO 2007/064566 A2 SAR tables |
Why This Matters
The carbonyl linker is a non-redundant pharmacophoric group, and its replacement with a sulfonyl linker is projected to ablate CB1 receptor binding, making the target compound irreplaceable for this target class.
- [1] WO 2007/064566 A2 (Merck & Co., Inc.). Heterocycle-substituted 3-alkyl azetidine derivatives as CB1 receptor antagonists. Published June 7, 2007. Claims 1-20, preferred embodiments. View Source
- [2] US 7906652 B2 (Merck & Co., Inc.). Heterocycle-substituted 3-alkyl azetidine derivatives. Issued March 15, 2011. Biological Example 1. View Source
